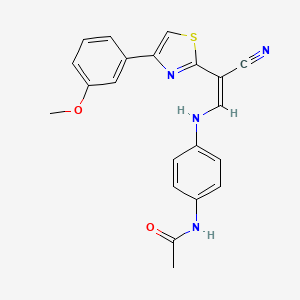

(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14(26)24-18-8-6-17(7-9-18)23-12-16(11-22)21-25-20(13-28-21)15-4-3-5-19(10-15)27-2/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZPEQTVNFYUEB-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells in the airways and suppression of inflammatory cell activity, providing both bronchodilator and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A, which phosphorylates various target proteins, leading to the relaxation of airway smooth muscle cells and suppression of inflammatory cell activity. This dual action is unique and contributes to the compound’s efficacy in treating chronic obstructive pulmonary disease (COPD).

Result of Action

The result of Ohtuvayre’s action is the alleviation of COPD symptoms. By combining bronchodilator and anti-inflammatory effects, it helps to reduce breathlessness and persistent coughing, improving the quality of life for COPD patients.

Action Environment

The action of Ohtuvayre is influenced by the environment within the lungs. Factors such as the presence of mucus, inflammation, and constrictions in the airways can affect the compound’s access to its target enzymes and its efficacy. The direct delivery to the lungs through a nebulizer helps to mitigate some of these factors.

Biologische Aktivität

(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a cyano group, and an acetamide moiety, which are known to contribute to various pharmacological properties.

Structural Characteristics

The compound can be broken down into several key structural components:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Cyano Group : Enhances reactivity and may contribute to biological interactions.

- Aromatic Systems : The presence of methoxy and other phenyl groups can influence the compound's lipophilicity and binding affinity.

Biological Activity Overview

The biological activity of (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been evaluated through various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound showed IC50 values less than those of standard chemotherapeutics in various cancer cell lines, indicating potent cytotoxicity.

- Mechanism of Action : Studies suggest that the thiazole moiety may interact with cellular targets involved in apoptosis and cell proliferation, enhancing its anticancer efficacy .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies on this compound suggest:

- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antioxidant Properties

The antioxidant potential of thiazole-containing compounds has been documented:

- Free Radical Scavenging : In vitro assays demonstrated that the compound can reduce oxidative stress markers, suggesting its utility as an antioxidant agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide in comparison with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | Thiazole ring, cyano group | Anticancer, antimicrobial, antioxidant | Multi-functional |

| Thiazole Derivative A | Thiazole ring | Antimicrobial | High selectivity against bacterial strains |

| Thiazole Derivative B | Thiazole + methoxy group | Anticancer | Enhanced solubility in biological media |

Case Studies

- Anticancer Efficacy : A study involving the treatment of various cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Screening : In a comparative study against common bacterial strains, (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide exhibited MIC values indicating potent activity, supporting its potential as a lead candidate for antibiotic development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Acetamide Moieties

AMG 517

- Structure : N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide

- Key Features : Shares a benzothiazole-acetamide scaffold but replaces the 3-methoxyphenyl group with a pyrimidinyloxy-trifluoromethylphenyl moiety.

AMG628

- Structure : (R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide

- Key Features : Incorporates a piperazine-fluoropethyl group into the pyrimidinyl-thiazole-acetamide backbone.

- Pharmacological Role : Also targets TRPV1, demonstrating that fluorinated aromatic substituents enhance receptor binding specificity .

Comparison with Target Compound

- The target compound lacks the pyrimidinyloxy and fluorinated groups seen in AMG 517/628 but retains the thiazole-acetamide core. Its 3-methoxyphenyl substitution may confer distinct solubility or metabolic stability compared to trifluoromethyl or fluorophenyl groups.

Urea-Based Thiazole Derivatives

1-(3-Methoxyphenyl)-3-(4-(4-(Piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l)

- Yield : 78.9%

- Molecular Weight : 424.3 g/mol (ESI-MS)

- Key Features : Uses a urea linkage instead of acetamide and introduces a piperazine-methyl group on the thiazole ring. The 3-methoxyphenyl group is retained.

1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-(Piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9m)

- Yield : 79.6%

- Molecular Weight : 530.2 g/mol (ESI-MS)

- Key Features : Replaces 3-methoxyphenyl with a 3,5-di(trifluoromethyl)phenyl group, increasing hydrophobicity and electron-withdrawing effects.

- Implications : Trifluoromethyl groups often improve metabolic stability and membrane permeability, suggesting trade-offs between the target compound’s methoxy group and this derivative’s fluorinated substituents .

Other Acetamide-Thiazole Derivatives

(S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)amino)acetamide

- Structure: Features a 4-methylthiazole core and a phenylethylamino-acetamide side chain.

- Key Differences: Lacks the cyano-vinylamino bridge and 3-methoxyphenyl group, simplifying the structure.

- Relevance : Highlights the versatility of acetamide-thiazole hybrids in medicinal chemistry, though simplified structures may reduce target specificity .

Critical Analysis of Structural and Functional Divergence

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with trifluoromethyl groups in 9m (electron-withdrawing), which may influence binding to hydrophobic pockets or redox-sensitive targets.

- Stereochemical Considerations: The (Z)-configuration of the cyano-vinylamino bridge may enforce a planar geometry, optimizing interactions with flat binding sites (e.g., kinase ATP pockets) .

Q & A

Q. Q1: What synthetic strategies are recommended for preparing (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

Methodological Answer:

- Thiazole Core Synthesis : Start with 2-amino-4-(3-methoxyphenyl)thiazole, synthesized via Hantzsch thiazole formation using α-haloketones and thiourea derivatives .

- Cyanoacetamide Condensation : React the thiazole intermediate with 2-cyanoacetamide under acidic or basic conditions. For Z-isomer control, use stereoselective coupling agents (e.g., DCC/DMAP) and monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

- Vinylamino Linker : Introduce the (Z)-vinylamino group via a Stille or Heck coupling reaction, ensuring regioselectivity by optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Q. Q2: How should researchers validate the stereochemical configuration (Z vs. E) of the vinylamino group?

Methodological Answer:

- NMR Analysis : Use NOESY or ROESY to detect spatial proximity between the cyano group and thiazole protons, confirming the Z-configuration .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to resolve the double-bond geometry .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for Z and E isomers .

Q. Q3: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the thiazole (δ 7.2–7.8 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and acetamide (δ 2.1 ppm for CH₃) .

- FTIR : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and amide (N-H bend at ~1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~434.12 g/mol) .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For cytotoxicity, use MTT assays with consistent cell lines (e.g., HeLa or MCF-7) and positive controls (e.g., doxorubicin) .

- SAR Analysis : Compare analogs (e.g., replacing methoxyphenyl with fluorophenyl) to isolate structural contributors to activity. shows substituent position impacts potency (e.g., para vs. meta substituents) .

- Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference. For in vivo studies, formulate with cyclodextrins or liposomes .

Q. Q5: What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 24h) followed by LC-MS to detect hydrolysis products (e.g., free acetamide or thiazole fragments) .

- Oxidative stress (3% H₂O₂) to assess resistance to radical-mediated degradation .

- Metabolic Stability : Use liver microsomes (human or murine) to identify cytochrome P450-mediated metabolites. Monitor via UPLC-QTOF for glucuronidation or sulfation .

Q. Q6: How can computational tools enhance understanding of this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize residues within 4 Å of the cyano/thiazole groups for mutagenesis validation .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and ligand-protein binding free energy (MM-PBSA) .

- QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity and guide structural modifications .

Data Contradiction Analysis

Q. Q7: How should researchers address discrepancies in synthetic yields reported for similar acetamide-thiazole hybrids?

Methodological Answer:

- Parameter Optimization : Vary reaction parameters (e.g., solvent polarity, temperature) systematically. shows triethylamine catalysis in acetone improves yields compared to DMF .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylation or isomerization). highlights azide intermediates as potential contaminants .

- Scale-Dependent Effects : Pilot small-scale reactions (0.1 mmol) before scaling up. notes iron powder reduction efficiency drops >10 mmol due to exothermicity .

Q. Q8: Why might biological activity vary between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Factors : Measure plasma protein binding (e.g., via equilibrium dialysis) and bioavailability (oral vs. IV administration). notes poor CNS penetration due to logP >3 .

- Metabolite Interference : Profile metabolites in serum (e.g., hydroxylated derivatives) using LC-MS/MS. Active metabolites may contribute to in vivo efficacy .

- Tumor Microenvironment : Test activity under hypoxic conditions (1% O₂) to mimic solid tumors. shows thiazole derivatives exhibit oxygen-dependent cytotoxicity .

Experimental Design Considerations

Q. Q9: What controls are essential for evaluating this compound’s antimicrobial activity?

Methodological Answer:

- Positive Controls : Use ciprofloxacin (bacteria) or fluconazole (fungi) at clinically relevant concentrations (e.g., 2–8 µg/mL) .

- Solvent Controls : Include DMSO-only groups to exclude solvent toxicity (≤0.5% v/v) .

- Resistance Checks : Test against drug-resistant strains (e.g., MRSA or Candida auris) to assess cross-resistance risks .

Q. Q10: How can researchers optimize reaction conditions for large-scale synthesis without industrial equipment?

Methodological Answer:

- Catalyst Screening : Replace Pd catalysts with cheaper alternatives (e.g., CuI for Sonogashira couplings) to reduce costs .

- Flow Chemistry : Use microreactors for exothermic steps (e.g., azide formation) to improve safety and yield .

- Green Solvents : Substitute toluene with cyclopentyl methyl ether (CPME) for safer workup and higher recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.